molecular formula C15H13BrN4O3S B2818035 N-(4-bromophenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide CAS No. 1251583-11-5

N-(4-bromophenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide

Cat. No.: B2818035
CAS No.: 1251583-11-5
M. Wt: 409.26
InChI Key: GJWYBACBLJUPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide (CAS 1251583-11-5) is a specialized heterocyclic compound with a molecular formula of C 15 H 13 BrN 4 O 3 S and a molecular weight of 409.3 g/mol . This bromophenyl-functionalized pyridazinothiazine derivative is characterized by a complex fused ring system containing multiple hydrogenated states (2H,3H,4H,5H,6H), which presents unique three-dimensional structural features of interest in medicinal chemistry and drug discovery research . The compound features a 4-methyl-3,5-dioxo pyridazino[4,5-b][1,4]thiazine core structure acetamide-linked to a 4-bromophenyl group, creating a multifunctional scaffold with potential for diverse chemical modifications . Key predicted physical properties include a density of 1.72±0.1 g/cm³ at 20°C and 760 Torr, and a pKa of 12.89±0.70, information valuable for solubility studies and experimental design . This compound is offered exclusively for research applications and has been referenced in peer-reviewed scientific literature exploring heterocyclic chemistry and molecular scaffold development . It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can obtain this chemical in various quantities to suit their experimental needs, with availability confirmed from multiple certified suppliers .

Properties

IUPAC Name

N-(4-bromophenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O3S/c1-19-13(22)8-24-11-6-17-20(15(23)14(11)19)7-12(21)18-10-4-2-9(16)3-5-10/h2-6H,7-8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWYBACBLJUPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound .

Scientific Research Applications

Medicinal Chemistry

N-(4-bromophenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide has shown potential in the development of pharmaceuticals targeting various diseases:

  • Anticancer Activity : Studies have indicated that compounds containing thiazine rings exhibit cytotoxic effects against cancer cell lines. The specific structure of this compound may enhance its selectivity and potency against tumor cells.
  • Antimicrobial Properties : The bromophenyl group is known to contribute to antimicrobial activity. Research into similar compounds has suggested that modifications in the structure can lead to enhanced efficacy against bacterial strains.

Material Science

The unique structural characteristics of this compound make it suitable for applications in material science:

  • Polymer Synthesis : This compound can be used as a monomer in the synthesis of polymers with specific properties such as thermal stability and mechanical strength.
  • Dyes and Pigments : The chromophoric nature of the compound allows for its use in dye applications, potentially leading to vibrant colors in textiles and plastics.

Agricultural Chemistry

The compound's bioactivity extends to agricultural applications:

  • Pesticide Development : Compounds with similar structures have been investigated for their insecticidal and fungicidal properties. This compound could serve as a lead structure for developing new agrochemicals.

Analytical Chemistry

This compound can also play a role in analytical methodologies:

  • Chromatography Standards : Due to its unique chemical properties, it could be utilized as a standard in chromatographic analyses for quality control in pharmaceutical formulations.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated derivatives of pyridazino-thiazines for their anticancer properties. The results indicated that modifications similar to those found in this compound significantly increased cytotoxicity against breast cancer cell lines.

Case Study 2: Antimicrobial Effects

Research conducted on thiazine derivatives revealed promising results against Gram-positive bacteria. The study highlighted how substituents on the phenyl ring influenced antimicrobial activity. This suggests that the bromophenyl group could enhance the efficacy of this compound against resistant strains.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., bromo, nitro) enhance receptor binding in FPR-targeted compounds, while electron-donating groups (e.g., methoxy) improve solubility .
  • Core Flexibility: Pyridazino-thiazine cores offer rigidity for selective receptor interactions, whereas benzothiazines allow conformational diversity for antimicrobial activity .
  • Unmet Needs : Direct studies on the target compound’s pharmacokinetics and in vivo efficacy are lacking, emphasizing the need for further research.

Biological Activity

N-(4-bromophenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide (CAS Number: 1251583-11-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C15H13BrN4O3SC_{15}H_{13}BrN_{4}O_{3}S with a molecular weight of 409.3 g/mol. Its structure features a bromophenyl group and a pyridazino-thiazin moiety which are essential for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrazole derivatives have shown broad-spectrum activity against various pathogens. The structural features of this compound suggest potential efficacy against bacteria and fungi due to the presence of the heterocyclic ring systems which are often associated with antimicrobial activity .

Anti-inflammatory Properties

Compounds containing pyrazole and thiazine rings have been reported to possess anti-inflammatory effects. This can be attributed to their ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. The presence of the bromine atom in the structure may enhance the binding affinity to these targets .

Anticancer Potential

There is emerging evidence that thiazine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors. Preliminary data on similar compounds suggest that this compound could also demonstrate such activity .

Study on Pyrazole Derivatives

A study published in Pharmaceutical Research highlighted the biological activities of pyrazole derivatives where compounds structurally related to this compound were evaluated against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations .

Antimicrobial Testing

In another research article focusing on antimicrobial testing of similar thiazine derivatives published in Journal of Medicinal Chemistry, it was found that these compounds exhibited notable activity against Staphylococcus aureus and Escherichia coli. The study suggests that modifications in the side chains could enhance their efficacy further .

Summary Table of Biological Activities

Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth ,
Anti-inflammatoryCOX inhibition ,
AnticancerInduction of apoptosis ,

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-bromophenyl)-2-{4-methyl-3,5-dioxo-pyridazino-thiazin-yl}acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation of pyridazine-thiazine precursors with bromophenyl acetamide derivatives. Key steps:

  • Step 1 : Formation of the pyridazino[4,5-b][1,4]thiazine core via refluxing in anhydrous DMF with catalysts like K₂CO₃ .
  • Step 2 : Acetamide coupling using carbodiimide-mediated activation (e.g., EDC/HOBt) under inert atmosphere .
  • Critical Parameters :
  • Temperature : 80–110°C for cyclization (lower temperatures reduce side products).
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Yield Optimization : Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves purity to >95% .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regiochemistry of the pyridazine-thiazine core (e.g., δ 2.3 ppm for methyl groups, δ 7.5–8.0 ppm for bromophenyl protons) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~480–500 Da) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% for biological assays) .

Q. What preliminary biological screening models are recommended for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assay) .
  • Antiproliferative Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Data Interpretation : Compare with control compounds (e.g., doxorubicin) and validate via dose-response curves .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR or Bcl-2). Focus on binding affinity (ΔG ≤ -8 kcal/mol) and ligand efficiency .
  • MD Simulations : GROMACS-based 100 ns simulations assess stability of ligand-protein complexes (RMSD ≤ 2 Å indicates stable binding) .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) to identify assay-specific discrepancies .

Q. What strategies improve the compound’s solubility and bioavailability without altering core pharmacophores?

  • Methodological Answer :

  • Prodrug Design : Introduce ester or phosphate groups at the acetamide moiety (hydrolyzable in vivo) .
  • Co-Crystallization : Screen co-formers (e.g., succinic acid) to enhance aqueous solubility via crystal engineering .
  • Lipinski’s Rule Compliance : Calculate logP (target <5) and PSA (<140 Ų) using ChemAxon or MOE .

Q. How can structure-activity relationship (SAR) studies guide derivative synthesis?

  • Methodological Answer :

  • Core Modifications :
Modification Biological Impact Reference
Bromophenyl → FluorophenylEnhanced metabolic stability
Methyl → Ethyl at C4Increased hydrophobic interactions
  • Functional Group Additions : Introduce sulfonamide or morpholine groups to improve target selectivity .
  • Synthetic Validation : Parallel synthesis (e.g., 96-well plate format) to rapidly screen derivatives .

Data Contradiction Analysis

Q. How to address conflicting cytotoxicity results across cell lines?

  • Methodological Answer :

  • Assay Replication : Repeat experiments with standardized protocols (e.g., same passage number, serum concentration) .
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify differentially expressed genes in resistant vs. sensitive lines .
  • Off-Target Screening : Assess hERG channel inhibition (patch-clamp) and CYP450 interactions to rule out nonspecific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.